molecular formula C21H15ClN2O3 B2525142 N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide CAS No. 883962-35-4

N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide

Cat. No.: B2525142
CAS No.: 883962-35-4
M. Wt: 378.81
InChI Key: BSZAYSRNOCQEDG-UHFFFAOYSA-N
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Description

“N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide” is a chemical compound that has been studied for its potential pharmacological activities . It is part of the pyrazole derivatives, which are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available literature .

Scientific Research Applications

Anticancer, Antibacterial, and Antifungal Properties

N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including compounds structurally related to N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide, are known for their potential therapeutic applications. These compounds exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, making them relevant in the field of medicinal chemistry and drug development (Bonilla-Castañeda et al., 2022).

Anti-inflammatory and Antibacterial Activities

Certain derivatives of this compound class have shown significant anti-inflammatory and antibacterial activities. For instance, they have been effective against bacteria like Staphylococcus aureus and Escherichia coli, and also exhibit lesser toxicity in terms of ulcerogenicity and lipid peroxidation compared to standard drugs. This positions them as promising candidates for the development of new anti-inflammatory and antibacterial agents (Alam et al., 2011).

Enzyme Inhibition and Antioxidant Properties

Some synthesized derivatives of this compound have been identified as potent inhibitors of the tyrosinase enzyme, an enzyme crucial in the biosynthesis of melanin. These compounds have also exhibited significant antioxidant properties, further broadening their potential therapeutic applications (Dige et al., 2019).

Novel Radioligands for Neuroinflammation Imaging

Derivatives of this chemical structure have been utilized in developing radioligands for positron emission tomography (PET) imaging of neuroinflammation biomarkers. This application is particularly relevant in the study of various neurological disorders and inflammatory processes in the brain (Ikawa et al., 2017).

Bioisosteric Replacement and Analgesic Properties

The principles of bioisosteric replacement have been applied to the derivatives of this compound, resulting in the synthesis of new N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. These compounds have shown increased analgesic activity, highlighting their potential in pain management (Украинец et al., 2016).

Pharmacological Modulation of FFA3 Receptors

The hexahydroquinolone-3-carboxamide derivatives have demonstrated complex pharmacology as allosteric modulators of the free fatty acid 3 receptor (FFA3). These findings are significant for understanding the roles of FFA3 in metabolic regulation and potential therapeutic applications (Hudson et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature .

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-24-16-6-3-2-5-15(16)19(25)18(13-8-10-14(22)11-9-13)20(24)23-21(26)17-7-4-12-27-17/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZAYSRNOCQEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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